1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene
Description
Properties
IUPAC Name |
1-(difluoromethoxy)-2-fluorosulfonyloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O4S/c8-7(9)13-5-3-1-2-4-6(5)14-15(10,11)12/h1-4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUHWIOIKDEWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)F)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene typically involves the introduction of difluoromethoxy and fluorosulfonyloxy groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with difluoromethylating agents and fluorosulfonylating agents under controlled conditions. For instance, the difluoromethoxy group can be introduced using difluoromethylation reagents, while the fluorosulfonyloxy group can be added through sulfonylation reactions .
Industrial production methods often involve multi-step synthesis processes, starting from readily available benzene derivatives and employing various catalysts and reagents to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient and scalable production .
Chemical Reactions Analysis
1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorosulfonyloxy group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The difluoromethoxy group can undergo oxidation to form corresponding carbonyl compounds, while reduction reactions can lead to the formation of difluoromethyl derivatives.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with various aryl and alkyl groups
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide and tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used but often include substituted benzene derivatives with modified functional groups .
Scientific Research Applications
1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can participate in hydrogen bonding and dipole interactions, while the fluorosulfonyloxy group can act as an electrophilic center, facilitating reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene and related compounds from the evidence:
Key Observations:
- Functional Groups: The target compound’s fluorosulfonyloxy group (-OSO₂F) is more electron-withdrawing than the difluoromethylsulfanyl (-SCF₂H) group in or the acetyl (-COCH₃) group in . This difference would result in higher reactivity in nucleophilic substitutions.
- Molecular Weight :
Reactivity and Stability
- Electron-Withdrawing Effects: The fluorosulfonyloxy group in the target compound is a stronger electron-withdrawing group than the difluoromethoxy group in or the dimethoxymethyl group in . This would deactivate the benzene ring toward electrophilic substitution but enhance stability toward oxidation.
Hydrolytic Stability :
- Sulfonate esters (e.g., -OSO₂F) are generally prone to hydrolysis under acidic or basic conditions, whereas thioethers (e.g., -SCF₂H in ) are more stable. This makes the target compound a better candidate for transient intermediates in synthesis.
Biological Activity
1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene is a fluorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound features distinctive difluoromethoxy and fluorosulfonyloxy functional groups, which contribute to its unique biological activity and potential applications.
- Molecular Formula : C8H6F3O4S
- Molecular Weight : 242.17 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with molecular targets through its functional groups. The difluoromethoxy group can engage in hydrogen bonding and dipole interactions, while the fluorosulfonyloxy group acts as an electrophilic center, facilitating reactions with nucleophiles. This dual functionality allows the compound to modulate enzyme activity and receptor interactions, leading to various biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer and diabetes.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : The ability of the compound to modulate inflammatory pathways has been observed, indicating potential applications in treating inflammatory diseases.
Case Studies
-
Enzyme Inhibition Study :
- A study investigated the inhibitory effects of this compound on a specific enzyme linked to cancer progression. The results demonstrated a significant reduction in enzyme activity at varying concentrations, suggesting its potential as a therapeutic agent.
-
Antimicrobial Activity Assessment :
- In vitro tests were conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains. The findings indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.
-
Anti-inflammatory Research :
- A recent study explored the anti-inflammatory properties of the compound using animal models of inflammation. Results showed a marked decrease in inflammatory markers, supporting its use in developing anti-inflammatory drugs.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with other fluorinated benzene derivatives:
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| 1-(Trifluoromethoxy)-2-fluorosulfonyloxybenzene | Trifluoromethoxy, Fluorosulfonyloxy | Enhanced enzyme inhibition |
| 1-(Difluoromethoxy)-2-chlorosulfonyloxybenzene | Difluoromethoxy, Chlorosulfonyloxy | Moderate antimicrobial effects |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(difluoromethoxy)-2-fluorosulfonyloxybenzene to improve yield and purity?
- Methodology : Use nucleophilic substitution reactions with sodium hydride (NaH) in dimethylformamide (DMF) as a base to activate the difluoromethoxy group. Monitor reaction progress via HPLC and NMR to ensure intermediate stability. Adjust stoichiometry of fluorosulfonyl chloride (FSO₂Cl) to minimize side reactions (e.g., over-sulfonylation) .
- Data Analysis : Compare yields under varying temperatures (0–25°C) and solvent polarities. For example, acetonitrile may reduce byproduct formation compared to DMSO due to lower nucleophilicity .
Q. What are the key reactivity patterns of the fluorosulfonyloxy group in substitution reactions?
- Experimental Design : Perform kinetic studies using nucleophiles (e.g., amines, thiols) to assess the leaving-group ability of the fluorosulfonyloxy moiety. Track reaction rates via LC-MS under controlled pH (e.g., buffered vs. non-buffered conditions).
- Findings : The fluorosulfonyloxy group exhibits faster substitution rates compared to non-fluorinated sulfonates due to enhanced electron-withdrawing effects, but steric hindrance from the difluoromethoxy group may slow reactivity .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Conduct accelerated stability studies by storing the compound at 2–8°C under inert atmosphere (argon) and monitoring degradation via FTIR and mass spectrometry. Compare with room-temperature storage to identify degradation pathways (e.g., hydrolysis of the sulfonyloxy group) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence the compound’s biological activity in drug discovery?
- SAR Approach : Synthesize analogs with varying substituents (e.g., replacing difluoromethoxy with trifluoromethoxy) and test inhibitory activity against target enzymes (e.g., kinases). Use molecular docking to correlate electronic properties (calculated via DFT) with IC₅₀ values .
- Data Contradictions : If a nitro-substituted analog shows unexpected low activity despite favorable computed binding, investigate metabolic stability via microsomal assays to rule out rapid degradation .
Q. What computational tools are effective for predicting interactions between this compound and biological targets?
- Methodology : Combine molecular dynamics (MD) simulations with free-energy perturbation (FEP) calculations to model binding to proteins like cytochrome P450. Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics .
Q. How can researchers resolve contradictory data on the compound’s reactivity in cross-coupling reactions?
- Troubleshooting : Replicate reactions under strictly anhydrous conditions to exclude moisture interference. Use X-ray crystallography to confirm the structure of unexpected byproducts (e.g., dimerization via sulfonyl bridges) .
Methodological Guidance
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Techniques :
- 19F NMR : Quantify fluorine environments to confirm substitution patterns.
- X-ray diffraction : Resolve ambiguities in regiochemistry (e.g., para vs. ortho substitution).
- High-resolution mass spectrometry (HRMS) : Verify molecular formulas of unstable intermediates .
Q. How should researchers design experiments to study the compound’s metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
